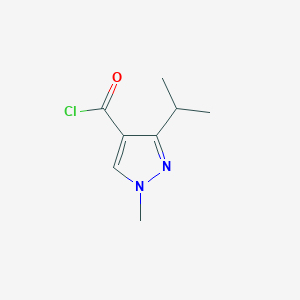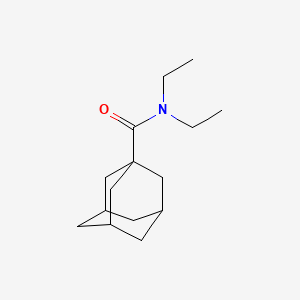![molecular formula C21H28N2O2 B11709243 (E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[(4-Nitrofenil)metilideno][(3,5,7-trimetiladamantan-1-YL)metil]amina es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye un grupo nitrofenil y una porción de trimetiladamantano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-[(4-Nitrofenil)metilideno][(3,5,7-trimetiladamantan-1-YL)metil]amina generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-nitrobenzaldehído con (3,5,7-trimetiladamantan-1-il)metilamina en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, con la adición de una base como el hidróxido de sodio para facilitar la reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas de purificación avanzadas como la recristalización o la cromatografía también se puede emplear para lograr productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-[(4-Nitrofenil)metilideno][(3,5,7-trimetiladamantan-1-YL)metil]amina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenil se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo nitro se puede reemplazar por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia.
Sustitución: Reactivos como metóxido de sodio (NaOCH₃) o terc-butóxido de potasio (KOtBu) en un solvente apropiado se utilizan para reacciones de sustitución.
Productos principales
Oxidación: Derivados nitro del compuesto original.
Reducción: Derivados amino donde el grupo nitro se convierte en una amina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(E)-[(4-Nitrofenil)metilideno][(3,5,7-trimetiladamantan-1-YL)metil]amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y nanomateriales, debido a su estabilidad y grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de (E)-[(4-Nitrofenil)metilideno][(3,5,7-trimetiladamantan-1-YL)metil]amina implica su interacción con objetivos moleculares específicos. El grupo nitrofenil puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas. La porción de trimetiladamantano proporciona estabilidad y mejora la capacidad del compuesto para penetrar las membranas biológicas, lo que lo hace efectivo en varias aplicaciones biológicas.
Propiedades
Fórmula molecular |
C21H28N2O2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-N-[(3,5,7-trimethyl-1-adamantyl)methyl]methanimine |
InChI |
InChI=1S/C21H28N2O2/c1-18-9-19(2)11-20(3,10-18)14-21(12-18,13-19)15-22-8-16-4-6-17(7-5-16)23(24)25/h4-8H,9-15H2,1-3H3 |
Clave InChI |
WEUVFEFYVYTZHI-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)CN=CC4=CC=C(C=C4)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
